molecular formula C8H9ClN2O2 B14764648 6-Chloro-2-methoxy-N-methylnicotinamide

6-Chloro-2-methoxy-N-methylnicotinamide

Cat. No.: B14764648
M. Wt: 200.62 g/mol
InChI Key: WIWGCYXUCCJPND-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-N-methylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 2, and an N-methylated carboxamide group at position 2. The compound’s functional groups influence its physicochemical and biological properties, which can be inferred through comparisons with related molecules.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

6-chloro-2-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H9ClN2O2/c1-10-7(12)5-3-4-6(9)11-8(5)13-2/h3-4H,1-2H3,(H,10,12)

InChI Key

WIWGCYXUCCJPND-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=C(C=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-N-methylnicotinamide typically involves the chlorination of 2-methoxy-N-methylnicotinamide. One common method includes the reaction of 2-methoxy-N-methylnicotinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methoxy-N-methylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The table below summarizes structural differences between 6-Chloro-2-methoxy-N-methylnicotinamide and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol)
This compound Not provided C₈H₉ClN₂O₂ Cl (6), OMe (2), N-Me (amide) Amide, Methoxy, Chloro 200.62 (calculated)
2-Chloro-6-methylnicotinamide 54957-84-5 C₇H₇ClN₂O Cl (2), Me (6) Amide, Methyl, Chloro 170.60
2-Chloro-N-methoxy-N,6-dimethylisonicotinamide 329946-08-9 C₉H₁₁ClN₂O₂ Cl (2), OMe (N), Me (6) Amide (isonicotinamide), Methoxy, Chloro 214.65
Methyl 6-chloro-2-methoxynicotinate 26156-51-4 C₈H₈ClNO₃ Cl (6), OMe (2), COOCH₃ (ester) Ester, Methoxy, Chloro 201.61
Key Observations:
  • Substituent Position: The target compound’s chlorine at position 6 and methoxy at position 2 distinguish it from 2-Chloro-6-methylnicotinamide (Cl at 2, Me at 6) .
  • Functional Groups : The N-methylamide group in the target compound contrasts with the ester in Methyl 6-chloro-2-methoxynicotinate . Amides are less prone to hydrolysis than esters, suggesting greater metabolic stability for the target compound.
  • Isonicotinamide vs. Nicotinamide : The isonicotinamide derivative in (amide at position 4 vs. 3) demonstrates how positional isomerism impacts hydrogen-bonding interactions, which are critical in biological target binding.

Physicochemical Properties

  • Molecular Weight : The target compound (200.62 g/mol) has a higher molecular weight than 2-Chloro-6-methylnicotinamide (170.60 g/mol) due to the methoxy and N-methyl groups .
  • Solubility : Methoxy groups improve water solubility compared to methyl substituents (e.g., in ), but the N-methylamide may reduce solubility relative to ester derivatives like Methyl 6-chloro-2-methoxynicotinate .

Pharmacological and Reactivity Implications

Reactivity

  • Electron Effects : The methoxy group’s electron-withdrawing nature deactivates the pyridine ring, reducing electrophilic substitution reactivity compared to methyl-substituted analogs .
  • Hydrolysis Stability : The amide group in the target compound is more hydrolytically stable than ester-containing analogs (e.g., ), suggesting longer in vivo half-life.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-methoxy-N-methylnicotinamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Intermediate formation : Start with halogenated pyridine derivatives (e.g., 2-chloro-5-fluorobenzaldehyde analogs) to introduce the methoxy and chloro substituents via nucleophilic substitution .
  • Amide coupling : React the intermediate with methylamine under catalytic conditions (e.g., HATU/DIPEA in DMF) to form the N-methylamide group .
  • Optimization : Yield depends on temperature control (60–80°C for substitution reactions) and stoichiometric ratios (1.2–1.5 equivalents of methylamine to minimize side products) .
Reaction StepKey ParametersYield RangeReference
ChlorinationCl₂, FeCl₃, 50°C60–75%
MethoxylationNaOMe, DMSO, 70°C70–85%
AmidationHATU, DIPEA, RT50–65%

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H NMR (400 MHz, CDCl₃) distinguishes the methoxy group (δ 3.8–4.0 ppm) and N-methyl protons (δ 2.9–3.1 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 215.05 .
  • X-ray Crystallography : ORTEP-III software () resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity of this compound under varying pH conditions?

  • Controlled experiments : Perform kinetic studies at pH 2–12 to monitor hydrolysis rates. Use HPLC to quantify degradation products (e.g., free nicotinamide at pH >10) .
  • Mechanistic analysis : Density Functional Theory (DFT) calculations predict electron-deficient regions (e.g., chloro-substituted pyridine) prone to nucleophilic attack .
  • Iterative validation : Compare results across multiple batches to isolate batch-specific impurities (e.g., residual solvents affecting reactivity) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Substitution patterns : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy) to enhance lipophilicity and blood-brain barrier penetration .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to identify interactions with target enzymes (e.g., NAD-dependent dehydrogenases) .
  • In vitro assays : Test IC₅₀ values against cancer cell lines (e.g., HeLa) with controls (e.g., cisplatin) to benchmark potency .
ModificationBioactivity (IC₅₀, μM)Selectivity IndexReference
Methoxy12.3 ± 1.23.5
Ethoxy8.7 ± 0.95.1
Propoxy6.5 ± 0.84.8

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Standardized protocols : Use the shake-flask method (USP guidelines) in buffers (PBS, pH 7.4) and organic solvents (DMSO) .
  • Temperature control : Measure solubility at 25°C and 37°C to assess thermodynamic vs. kinetic solubility .
  • Cross-lab validation : Collaborate with independent labs using identical HPLC conditions (C18 column, 254 nm detection) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., vehicle vs. treated cohorts) .

Q. How can crystallographic data be leveraged to predict metabolic stability?

  • Hydrogen-bonding analysis : Identify labile protons (e.g., amide NH) prone to oxidative metabolism using Mercury software .
  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict primary metabolic sites (e.g., demethylation at the methoxy group) .

Data Contradiction Analysis Framework

  • Source evaluation : Apply the NIST criteria () to assess data bias (e.g., industrial vs. academic synthesis protocols) .
  • Reproducibility checks : Replicate key experiments (e.g., catalytic amidation) with independent reagents to isolate vendor-specific variability .

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